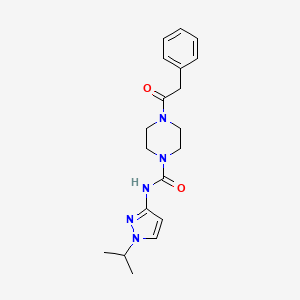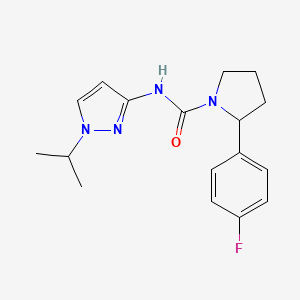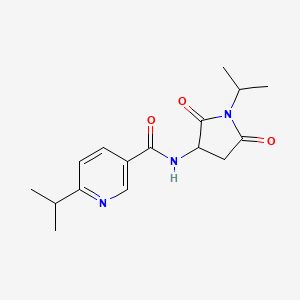![molecular formula C14H18N6O3 B6973819 1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6973819.png)
1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine ring, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2-ethylfuran, undergoes acylation to introduce the carbonyl group at the 3-position, forming 2-ethylfuran-3-carboxylic acid.
Piperazine Coupling: The carboxylic acid is then converted to an acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride reacts with piperazine to form the intermediate 4-(2-ethylfuran-3-carbonyl)piperazine.
Tetrazole Introduction: The final step involves the reaction of the piperazine intermediate with 2-(tetrazol-1-yl)ethanone under conditions that facilitate the formation of the desired product. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile.
Major Products
Oxidation: Formation of 2-ethyl-3-furanone derivatives.
Reduction: Formation of 1-[4-(2-ethylfuran-3-yl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanol.
Substitution: Formation of N-alkylated tetrazole derivatives.
Scientific Research Applications
1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The furan and tetrazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Furylcarbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Similar structure but with a furan ring instead of an ethylfuran.
1-[4-(2-Thienylcarbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Contains a thiophene ring instead of a furan ring.
1-[4-(2-Pyridylcarbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Features a pyridine ring, offering different electronic properties.
Uniqueness
1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(2-ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-2-12-11(3-8-23-12)14(22)19-6-4-18(5-7-19)13(21)9-20-10-15-16-17-20/h3,8,10H,2,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRQQGJRMCEBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-5-[[methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6973737.png)
![2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6973742.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide](/img/structure/B6973752.png)

![1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea](/img/structure/B6973766.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
![potassium;(2R)-1-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B6973790.png)
![Methyl 5-[[3-(3,5-difluorophenyl)cyclobutyl]sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6973803.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methyl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6973815.png)
![(2-Ethylfuran-3-yl)-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6973820.png)
![N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6973821.png)
